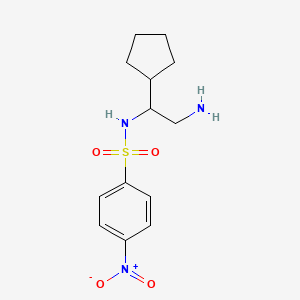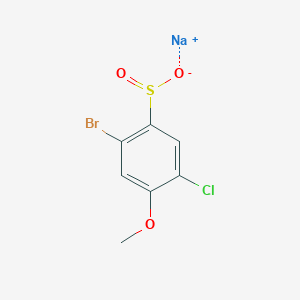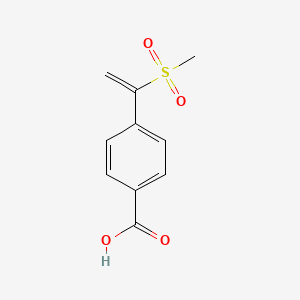
4-(1-Methanesulfonylethenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methanesulfonylethenyl)benzoic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Sulfonylation: The benzene derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonyl group.
Vinylation: The sulfonylated intermediate is then subjected to a vinylation reaction, where an ethenyl group is introduced. This can be achieved using reagents such as vinyl magnesium bromide or vinyl lithium.
Carboxylation: Finally, the vinylated intermediate is carboxylated to form the benzoic acid moiety. This can be done using carbon dioxide in the presence of a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methanesulfonylethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide or thiol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-(1-Methanesulfonylethenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Methanesulfonylethyl)benzoic acid: Similar structure but with an ethyl group instead of an ethenyl group.
4-(1-Methanesulfonylpropyl)benzoic acid: Similar structure but with a propyl group instead of an ethenyl group.
4-(1-Methanesulfonylbutyl)benzoic acid: Similar structure but with a butyl group instead of an ethenyl group.
Uniqueness
4-(1-Methanesulfonylethenyl)benzoic acid is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other similar compounds and expands its utility in synthetic and research applications.
Propiedades
Fórmula molecular |
C10H10O4S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
4-(1-methylsulfonylethenyl)benzoic acid |
InChI |
InChI=1S/C10H10O4S/c1-7(15(2,13)14)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3,(H,11,12) |
Clave InChI |
VVFSTIUDLGRJHW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



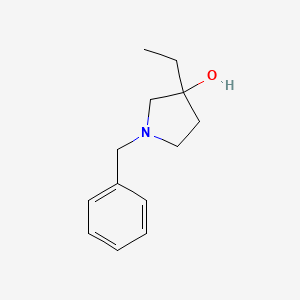
![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
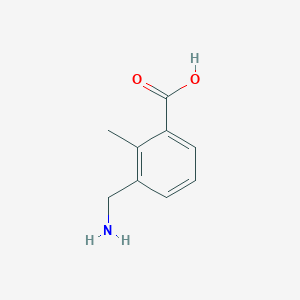
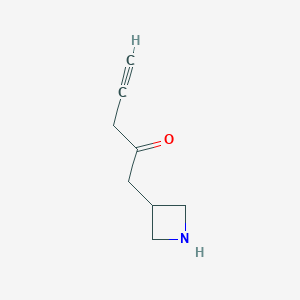
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
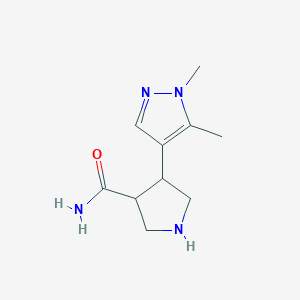
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
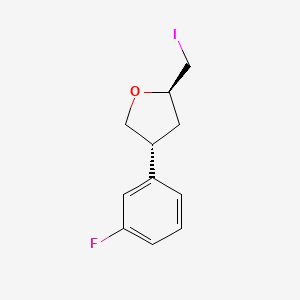
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
